molecular formula C18H22O2 B13843258 6-Heptoxynaphthalene-1-carbaldehyde

6-Heptoxynaphthalene-1-carbaldehyde

Cat. No.: B13843258
M. Wt: 270.4 g/mol
InChI Key: UMRBYUKXDIOBDA-UHFFFAOYSA-N
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Description

6-Heptoxynaphthalene-1-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a heptoxy group at the 6th position and an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Heptoxynaphthalene-1-carbaldehyde typically involves the introduction of the heptoxy group to the naphthalene ring followed by the formylation at the 1st position. One common method involves the use of 2-naphthol as a starting material, which undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate. The resulting heptoxy-naphthalene is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The heptoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: 6-Heptoxynaphthalene-1-carboxylic acid.

    Reduction: 6-Heptoxynaphthalene-1-methanol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

6-Heptoxynaphthalene-1-carbaldehyde has found applications in several areas of scientific research:

Mechanism of Action

The mechanism by which 6-Heptoxynaphthalene-1-carbaldehyde exerts its effects is primarily through its interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 6-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

6-heptoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-10-11-18-15(13-17)8-7-9-16(18)14-19/h7-11,13-14H,2-6,12H2,1H3

InChI Key

UMRBYUKXDIOBDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)C(=CC=C2)C=O

Origin of Product

United States

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